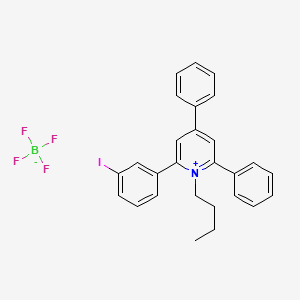
1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate is a heterocyclic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridinium core substituted with butyl, iodophenyl, and diphenyl groups, and is paired with a tetrafluoroborate anion.
Vorbereitungsmethoden
The synthesis of 1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Pyridinium Core: This can be achieved through the reaction of appropriate pyridine derivatives with alkylating agents under controlled conditions.
Substitution Reactions: Introduction of the butyl, iodophenyl, and diphenyl groups can be carried out using various substitution reactions, often involving halogenated precursors and organometallic reagents.
Anion Exchange: The final step involves the exchange of the counterion to tetrafluoroborate, which can be accomplished using tetrafluoroboric acid or its salts.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or ligand in biological studies, particularly in the investigation of molecular interactions.
Industry: It can be utilized in the production of advanced materials, such as polymers or electronic components.
Wirkmechanismus
The mechanism of action of 1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate involves its interaction with specific molecular targets. For instance, in medical applications, it may inhibit the active reabsorption of urate in the proximal convoluted tubules of the kidney by targeting uric acid transporter 1 (hURAT1). This inhibition promotes the excretion of urate in urine, thereby reducing blood uric acid levels .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate can be compared with other pyridinium-based compounds. Similar compounds include:
1-Butyl-4,6-diphenylpyridin-1-ium: Lacks the iodophenyl group, which may affect its reactivity and applications.
2-(3-Iodophenyl)-4,6-diphenylpyridin-1-ium: Lacks the butyl group, potentially altering its solubility and biological activity.
4,6-Diphenylpyridin-1-ium: Lacks both the butyl and iodophenyl groups, making it less versatile in certain applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25IN.BF4/c1-2-3-17-29-26(22-13-8-5-9-14-22)19-24(21-11-6-4-7-12-21)20-27(29)23-15-10-16-25(28)18-23;2-1(3,4)5/h4-16,18-20H,2-3,17H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIUMSMQEDXUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C=C(C=C1C2=CC(=CC=C2)I)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BF4IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-CHLORO-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE](/img/structure/B2819004.png)
![6-cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one](/img/structure/B2819005.png)
![3-Bromo-4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B2819008.png)


![3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride](/img/structure/B2819014.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide](/img/structure/B2819018.png)


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-hydroxyphenyl)acetonitrile](/img/structure/B2819022.png)

